molecular formula C36H16Cl2N2O4 B1584541 C.I. Pigment Red 189 CAS No. 2379-77-3

C.I. Pigment Red 189

Cat. No. B1584541
CAS RN: 2379-77-3
M. Wt: 611.4 g/mol
InChI Key: ILYBWLBYEIZMCE-UHFFFAOYSA-N
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Description

C.I. Pigment Red 189 , also known as PR189 , belongs to the class of organic colored pigments. These pigments play a crucial role in various applications, including printing inks, industrial coatings, and water-based inks. PR189 specifically falls into the category of azo pigments, which are widely used and constitute over 60% of total organic pigments produced .


Synthesis Analysis

The synthesis of PR189 involves complex chemical processes. It is typically prepared through diazotization and coupling reactions. The starting materials include aromatic amines and diazonium salts. These reactions lead to the formation of the azo bond (–N=N–) responsible for the pigment’s color. The choice of reactants and reaction conditions influences the final properties of PR189, such as its color, particle size, and stability .


Molecular Structure Analysis

PR189’s molecular structure consists of an azo chromophore (–N=N–) attached to an aromatic ring system. The specific arrangement of atoms within the molecule determines its color and other properties. The chromophore absorbs light in the visible spectrum, resulting in the observed color. The crystal structure and particle size also impact the pigment’s behavior .


Chemical Reactions Analysis

PR189 exhibits limited solubility in water and most organic solvents. Consequently, it is commonly used in solid forms, such as colloidal dispersions and dry powders. During processing, the particle properties remain unchanged, emphasizing the importance of initial synthesis conditions. The particle size, grain pattern, crystal structure, and surface properties significantly affect optical and physical properties, including color tone, glossiness, tinting strength, light fastness, and dispersibility .


Physical And Chemical Properties Analysis

  • Color Strength : Maximum reached 112.6% after specific modifications

Future Directions

Research on PR189 continues to explore novel modification techniques, improved color properties, enhanced solvent resistance, and better processability. Investigating eco-friendly synthesis routes and exploring applications beyond traditional uses are promising avenues for future development .

properties

IUPAC Name

7,18-bis(4-chlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H16Cl2N2O4/c37-17-1-5-19(6-2-17)39-33(41)25-13-9-21-23-11-15-27-32-28(36(44)40(35(27)43)20-7-3-18(38)4-8-20)16-12-24(30(23)32)22-10-14-26(34(39)42)31(25)29(21)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYBWLBYEIZMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=C(C=C9)Cl)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062357
Record name C.I. Pigment Red 189
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Bis(4-chlorophenyl)anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone

CAS RN

2379-77-3, 35869-63-7
Record name 2,9-Bis(4-chlorophenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Record name Pigment Red 189
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Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-chlorophenyl)-
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Record name C.I. Pigment Red 189
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-bis(4-chlorophenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-chlorophenyl)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 189
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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